molecular formula C15H20F3NO2S B14862144 (2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester

(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester

Cat. No.: B14862144
M. Wt: 335.4 g/mol
InChI Key: IAHBOUIYIJQXRM-UHFFFAOYSA-N
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Description

(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester is a complex organic compound characterized by the presence of a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of a trifluoromethylsulfanyl precursor with a suitable carbamic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and reaction times being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .

Mechanism of Action

The mechanism by which (2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1-trifluoromethylsulfanyl methyl-butyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H20F3NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl N-[3-methyl-1-(trifluoromethylsulfanyl)pentan-2-yl]carbamate

InChI

InChI=1S/C15H20F3NO2S/c1-3-11(2)13(10-22-15(16,17)18)19-14(20)21-9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,19,20)

InChI Key

IAHBOUIYIJQXRM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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